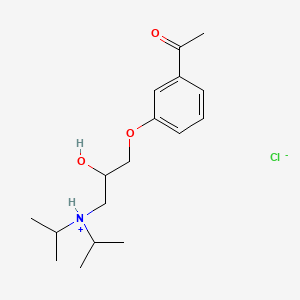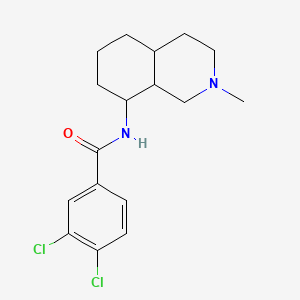![molecular formula C24H26O7 B13763817 [(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate CAS No. 51059-45-1](/img/structure/B13763817.png)
[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate is a complex organic compound with a unique structure that combines elements of pyranochromene and enoyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the pyranochromene core, followed by the introduction of the enoyloxy groups through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial effects, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its use in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Eigenschaften
CAS-Nummer |
51059-45-1 |
|---|---|
Molekularformel |
C24H26O7 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-7-14(4)23(27)30-22-21(29-20(26)10-13(2)3)16-11-15-8-9-19(25)28-17(15)12-18(16)31-24(22,5)6/h7-12,21-22H,1-6H3/b14-7-/t21-,22+/m1/s1 |
InChI-Schlüssel |
HQTJHTMBKSOUFU-MKKZQTCBSA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H](C2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)OC(=O)C=C(C)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)OC(=O)C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


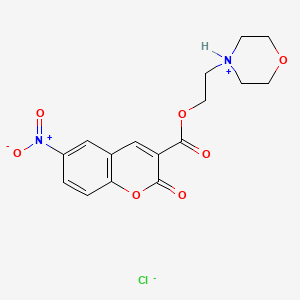
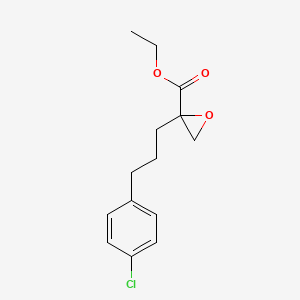
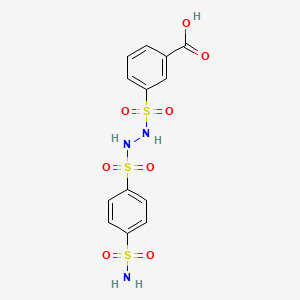

![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)
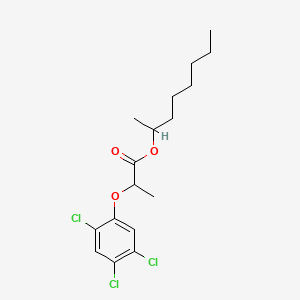

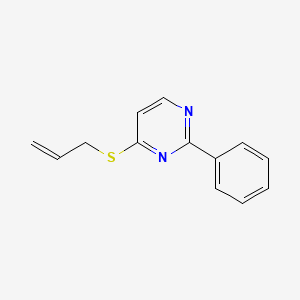
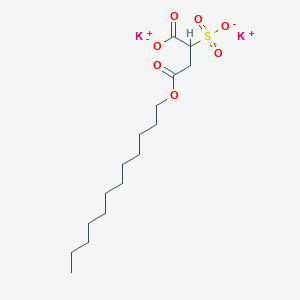
![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
![[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)
